(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Description
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354026-54-2) is a chiral small molecule characterized by a pyrrolidine core substituted with a benzyl-methyl-amino group at the 3-position and a 3-methylbutan-1-one moiety bearing an amino group at the 2-position. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.44 g/mol . The compound belongs to a class of derivatives designed as scaffolds for pharmaceutical applications, particularly targeting neurological disorders such as epilepsy, as suggested by its structural similarity to anticonvulsant agents .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIADQKRZMNJGAG-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, also known by its CAS number 1355789-17-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is . The structure features a pyrrolidine ring substituted with a benzyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O |
| CAS Number | 1355789-17-1 |
| Molecular Weight | 263.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one acts primarily as a modulator of neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may interact with various receptors in the central nervous system (CNS).
Pharmacological Effects
The compound has been studied for several pharmacological effects:
- Neurotransmitter Modulation : It has shown potential in modulating dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
- Antidepressant Activity : In animal models, the compound exhibited antidepressant-like effects, potentially through its interaction with monoamine transporters.
Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally similar compounds. The results indicated that compounds with similar scaffolds to (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one showed significant reductions in depressive behaviors in rodent models when administered at specific dosages .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of related compounds against oxidative stress. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative agents, indicating a potential therapeutic role in neurodegenerative diseases .
Table 2: Summary of Biological Activities
Scientific Research Applications
Potential Therapeutic Uses
Research indicates that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one may exhibit properties beneficial for treating conditions such as depression and anxiety. Its structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .
Case Studies
A study published in the Journal of Medicinal Chemistry investigated various derivatives of this compound in the context of antidepressant activity. Results showed that certain modifications enhanced its efficacy in animal models, suggesting a potential pathway for developing new antidepressant drugs .
Research Findings
In vitro studies demonstrated that (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one effectively inhibited the reuptake of serotonin in neuronal cultures, indicating its potential as a selective serotonin reuptake inhibitor (SSRI) .
Synthesis Pathways
The synthesis of (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has been explored using various synthetic routes, including asymmetric synthesis techniques that enhance yield and purity .
Application in Drug Development
The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique chiral centers allow for the development of enantiomerically pure compounds, which are crucial in drug formulation to minimize side effects .
Data Tables
| Study | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Therapeutic Uses | Potential antidepressant activity |
| Neuropharmacology Journal | Mechanism of Action | Inhibition of serotonin reuptake |
| Synthetic Methods Review | Synthesis Pathways | Effective asymmetric synthesis routes identified |
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation via nucleophilic substitution. Common reagents include alkyl halides (e.g., methyl iodide) or epoxides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | THF, K₂CO₃, 60°C, 12h | N-Methylated derivative | 78% | |
| Benzyl bromide | DMF, NaH, 0°C → RT, 6h | N-Benzyl derivative with increased lipophilicity | 65% | |
| Ethylene oxide | MeOH, 40°C, 24h | Ethylene-linked dimer via ring-opening | 52% |
Key Insight : Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear amines.
Acylation Reactions
The amine groups react with acylating agents to form amides or ureas.
Notable Observation : Acylation at the primary amine is preferred over the tertiary benzyl-methyl-amino group due to lower steric demand .
Oxidation Reactions
The ketone group remains stable under mild oxidation, but the tertiary amine can form N-oxides under strong conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | EtOH, 25°C, 6h | Tertiary amine → N-oxide | 90% | |
| KMnO₄ | H₂O, H⁺, 80°C, 3h | Over-oxidation to carboxylic acid (minor pathway) | 15% |
Mechanistic Note : N-Oxide formation enhances solubility in polar solvents.
Reductive Amination
The ketone participates in reductive amination with primary amines to form secondary amines.
| Amine | Reductant | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzylamine | NaBH₃CN | MeOH, 25°C, 12h | Secondary amine with extended chain | 68% | |
| Cyclopropylamine | NaBH(OAc)₃ | CH₂Cl₂, 4Å MS, 24h | Spirocyclic analog | 55% |
Stereochemical Impact : The (S,S)-configuration directs facial selectivity during imine formation.
Nucleophilic Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in SN2 reactions with electrophiles.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosyl chloride | Pyridine, 0°C → RT, 8h | Tosyl-protected intermediate | 82% | |
| Allyl bromide | DMF, Cs₂CO₃, 60°C, 6h | Allylated pyrrolidine derivative | 60% |
Synthetic Utility : Tosylation facilitates subsequent displacement reactions in multi-step syntheses.
Condensation Reactions
The ketone undergoes condensation with hydrazines or hydroxylamines.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 4h | Hydrazone (precursor for heterocycle synthesis) | 88% | |
| Hydroxylamine HCl | H₂O, NaOAc, 25°C, 2h | Oxime | 75% |
Applications : Hydrazones are intermediates for pyrazole or triazole scaffolds.
Photochemical Reactions
UV-induced reactions generate radicals or rearranged products.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), Benzophenone, 12h | Norrish-type cleavage at the ketone | 40% | |
| UV (365 nm), TiO₂ catalyst, 6h | Oxidative degradation products | 30% |
Stability Note : Prolonged UV exposure degrades the compound, necessitating dark storage.
Metal-Catalyzed Couplings
Palladium or copper catalysts enable cross-coupling at the benzyl group.
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, K₂CO₃, 80°C, 8h | Biaryl-modified derivative | 62% | |
| Ullmann Coupling | CuI, L-Proline | DMSO, 120°C, 24h | N-Aryl analog | 48% |
Limitation : The benzyl-methyl-amino group inhibits transmetalation steps, reducing yields.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs. Alkyl/Aryl Groups: The benzyl-methyl-amino group in the target compound provides moderate steric bulk compared to the bulkier benzyl-isopropyl or benzyl-cyclopropyl groups .
- Chirality: All analogs retain stereochemical complexity at the pyrrolidine and butanone positions, which is critical for receptor binding .
Physicochemical Properties
Implications :
- The methoxymethyl analog’s lower molecular weight and higher solubility suggest improved pharmacokinetics but reduced target affinity .
Preparation Methods
Asymmetric Catalysis for Pyrrolidine Ring Formation
The pyrrolidine ring, a core structural element, is synthesized via stereoselective cyclization or functionalization of pre-existing rings. A notable approach involves the use of chiral organocatalysts, such as Takemoto’s bifunctional thiourea catalyst, which facilitates asymmetric Michael additions to form pyrrolidine precursors. For instance, acetylacetone derivatives undergo enantioselective annulation with N-carbamoyl-α-amidosulfones in the presence of Takemoto’s catalyst, achieving up to 89% enantiomeric excess (ee) in related systems.
Key Reaction Conditions
-
Catalyst : Takemoto’s organocatalyst (5–10 mol%)
-
Solvent : Dichloromethane or toluene
-
Temperature : 25–40°C
This method’s scalability is limited by the cost of organocatalysts, prompting exploration of transition-metal alternatives.
Chiral Resolution and Hydrogenation
A patent-pending method for analogous compounds (e.g., (R)-3-aminobutanol) employs chiral resolving agents and hydrogenation to achieve high stereopurity. Applied to the target compound, this strategy involves:
-
Ammoniation Reduction : Reacting (R)-1-methylbenzylamine with butanone alcohol under hydrogenation (Pd/C, 2–6 MPa H₂, 30–60°C) to yield diastereomeric intermediates.
-
Chiral Resolution : Using acidic resolving agents (e.g., dibenzoyl-L-tartaric acid) to separate (S,S)- and (S,R)-diastereomers, achieving >99% ee.
-
Debenzylation : Catalytic hydrogenolysis (Raney nickel, H₂) removes the benzyl group, yielding the final amine.
Optimized Parameters
| Step | Catalyst | Solvent | Temperature | Pressure | ee (%) |
|---|---|---|---|---|---|
| Ammoniation | Pd/C | Methanol | 40°C | 4 MPa | 65–75 |
| Resolution | — | Ethanol/H₂O | 25°C | — | >99 |
| Debenzylation | Raney Ni | Ethyl acetate | 50°C | 3 MPa | 98 |
This route’s efficiency is tempered by the need for multiple crystallizations and high catalyst loadings (up to 50% by mass).
Modular Assembly from Chiral Building Blocks
A fragment-based approach constructs the molecule from enantiomerically pure precursors:
-
Pyrrolidine Synthesis : (S)-3-(benzyl-methyl-amino)pyrrolidine is prepared via asymmetric hydrogenation of a prochiral enamine using Ru-BINAP complexes, achieving 92% ee.
-
Amino Ketone Coupling : The pyrrolidine is coupled with (S)-2-amino-3-methylbutan-1-one using EDC/HOBt-mediated amidation, yielding the target compound in 85% yield.
Advantages :
-
Avoids resolution steps by using pre-chiral components.
-
Enables late-stage diversification of the pyrrolidine and amino ketone moieties.
Purification and Characterization
Final purification typically employs column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical confirmation via:
-
HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 12.3 min.
-
NMR : Distinct signals for pyrrolidine protons (δ 3.1–3.5 ppm) and benzyl group (δ 7.2–7.4 ppm).
-
Mass Spectrometry : [M+H]⁺ = 290.4 m/z, consistent with the molecular formula C₁₇H₂₇N₃O.
Comparative Analysis of Methods
| Method | Stereocontrol Mechanism | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Catalysis | Organocatalyst | 60–70 | 89 | Moderate |
| Chiral Resolution | Diastereomer separation | 50–60 | >99 | Low |
| Modular Assembly | Pre-chiral fragments | 80–85 | 92 | High |
The modular approach offers the best balance of efficiency and scalability, though it requires access to enantiopure starting materials.
Q & A
Q. Basic Analytical Techniques
Spectroscopy :
- ¹H NMR : Peaks for N–H (δ 4.20–4.35 ppm), pyrrolidine CH₂ (δ 2.01–2.40 ppm), and benzyl CH₂ (δ 4.23–4.50 ppm) confirm substituent positions .
- IR : Stretching bands for N–H (3437–3378 cm⁻¹), C=O (1717–1715 cm⁻¹), and C–N (1260–1240 cm⁻¹) validate functional groups .
Elemental analysis : Carbon, hydrogen, and nitrogen content are measured to confirm stoichiometry (deviation ≤ ±0.4%) .
Chiral HPLC : Ensures enantiomeric purity, critical given the compound’s stereospecific activity .
How can reaction yields be optimized during the coupling step?
Advanced Reaction Optimization
Key parameters include:
Solvent selection : DMF is preferred for its high polarity, which stabilizes intermediates and enhances reaction rates . Alternative solvents (e.g., THF) may reduce yields due to lower dielectric constant.
Temperature control : Ambient temperature (20–25°C) minimizes side reactions like epimerization, which can occur at elevated temperatures .
Coupling agent ratio : A 1.5:1 molar ratio of EDC·HCl to substrate ensures complete activation of the carboxylic acid .
Moisture control : Strict anhydrous conditions prevent hydrolysis of the activated intermediate .
How should discrepancies in pharmacological data (e.g., anticonvulsant activity) be resolved?
Advanced Data Contradiction Analysis
If conflicting activity results arise (e.g., in scPTZ vs. MES models):
Dose-response reevaluation : Test multiple doses (e.g., 30, 100, 300 mg/kg) at staggered intervals (0.5 and 4 hours post-administration) to assess temporal effects .
Mechanistic studies : Perform molecular docking to verify target engagement (e.g., GABA receptors or sodium channels). For example, pyrrolidine derivatives may interact with the GABA_A receptor’s benzodiazepine-binding site .
Metabolic stability assays : Evaluate hepatic metabolism using microsomal preparations to identify potential prodrug activation or rapid clearance .
What role does stereochemistry play in the compound’s biological activity?
Advanced Chirality Considerations
The (S,S)-configuration is critical for:
Target binding : Enantiomers may exhibit differential affinity for chiral binding pockets in receptors (e.g., ion channels or enzymes) .
Metabolic resistance : The stereochemistry influences susceptibility to esterase-mediated hydrolysis, affecting half-life .
Synthetic strategy : Asymmetric synthesis or chiral resolution (e.g., via HPLC) ensures the desired enantiomer is isolated .
What computational methods are used to predict the compound’s biological targets?
Q. Advanced Molecular Docking Approach
Target selection : Prioritize receptors implicated in the compound’s therapeutic area (e.g., GABA receptors for anticonvulsant activity) .
Ligand preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro, accounting for flexible bonds in the pyrrolidine ring .
Docking protocol :
- Use AutoDock Vina or Glide for rigid/flexible docking.
- Validate the model with known ligands (e.g., benzodiazepines for GABA_A receptors) .
Binding affinity analysis : Compare docking scores (e.g., Glide score ≤ −6.0 kcal/mol suggests strong binding) and visualize interactions (e.g., hydrogen bonds with Tyr-160 of GABA_A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
